5-Azaspiro[3.5]nonan-8-one hydrochloride
Description
5-Azaspiro[3.5]nonan-8-one hydrochloride (CAS: 1909325-30-9, molecular formula: C₈H₁₄ClNO) is a spirocyclic compound featuring a nitrogen atom in the azaspiro framework and a ketone group at the 8-position . Its structure combines a five-membered azetidine-like ring fused with a six-membered ring, creating a rigid bicyclic system. This compound is utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system disorders and antimicrobial agents . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
5-azaspiro[3.5]nonan-8-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-7-2-5-9-8(6-7)3-1-4-8;/h9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVSNDDVRARISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.5]nonan-8-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with a suitable ketone under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.5]nonan-8-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
5-Azaspiro[3.5]nonan-8-one hydrochloride has been identified as a promising scaffold for the development of new therapeutic agents. Its structural features allow for modulation of biological activity through various substitutions.
- Antimicrobial Activity : Research indicates that derivatives of spirocyclic compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the azaspiro framework can enhance activity against resistant bacterial strains .
- Anticancer Potential : The compound has also been investigated for its anticancer properties. Certain derivatives have shown cytotoxic effects on cancer cell lines, suggesting that the azaspiro structure may interact with cellular mechanisms involved in tumor growth and proliferation .
Synthetic Methodologies
The synthesis of this compound and its derivatives is an area of active research. Various synthetic approaches have been developed to create this compound efficiently.
- Radical Bicyclization : A notable method involves the use of domino radical bicyclization techniques, which allow for the formation of complex spirocyclic structures from simpler precursors. This method has been optimized to yield high diastereoselectivity and moderate to good overall yields .
- Multicomponent Reactions : Recent advancements include multicomponent reactions that facilitate the rapid assembly of nitrogen-containing spirocycles, enhancing the efficiency of synthesizing this compound derivatives .
Biological Studies
The biological implications of this compound extend beyond its medicinal applications.
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to potential therapeutic applications in metabolic disorders . For example, studies have demonstrated that certain derivatives can significantly affect enzyme activity related to oxidative stress responses.
- Pharmacological Profiling : Comprehensive pharmacological profiling is essential for understanding the therapeutic potential of this compound. Investigations into its pharmacokinetics and toxicity are ongoing, with preliminary results indicating favorable profiles for further development .
Case Studies and Data Tables
The following table summarizes key findings from recent studies on this compound:
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.5]nonan-8-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following sections compare 5-azaspiro[3.5]nonan-8-one hydrochloride with structurally related spirocyclic compounds, focusing on heteroatom composition, substituent effects, and biological activities.
Heteroatom Variations in Spirocyclic Frameworks
Spirocyclic compounds with differing heteroatoms exhibit distinct electronic and steric properties:
Key Observations :
Key Observations :
- Halogenated derivatives (e.g., chloro, bromo) show stronger antimicrobial activity due to electrophilic reactivity .
- Hydroxyl groups reduce potency, likely due to decreased membrane permeability .
Counterion and Salt Form Comparisons
Salt forms impact solubility and application suitability:
Key Observations :
- Hydrochloride salts are preferred for drug formulations due to biocompatibility.
- Trifluoroacetic acid (TFA) salts are used in research for easier purification but are less suitable in vivo due to toxicity .
Antimicrobial Activity
- Halogenated Analogs: Chloro- and bromo-substituted spirocycles (e.g., 2-chloro-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one) demonstrate potent antibacterial and antifungal activity, with MIC values <10 µg/mL against S. aureus and C. albicans .
- Hydroxyl Derivatives : Reduced activity suggests that polar groups may hinder membrane penetration .
Pharmacological Potential
- 5-Azaspiro[3.5]nonan-8-one Derivatives: Functionalization with amide (e.g., N-pentanamide) or carboxylic acid groups enhances binding to neurological targets like serotonin receptors .
- 7-Azaspiro[3.5]nonan-2-ol Hydrochloride: Hydroxyl group at the 2-position improves water solubility, making it a candidate for intravenous formulations .
Biological Activity
5-Azaspiro[3.5]nonan-8-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which may confer distinct biological activities. This article delves into the biological activity of this compound, highlighting its potential antimicrobial and anticancer properties, as well as its mechanisms of action and applications in research.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a spirocyclic framework that includes a nitrogen atom in its structure. This unique configuration allows for specific interactions with biological targets, enhancing its potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has also shown promise in anticancer research. It interacts with specific molecular targets involved in cancer cell proliferation and survival. For instance, studies have identified its role as an inhibitor of certain kinases that are crucial for cancer cell signaling pathways .
The biological activity of this compound is primarily attributed to its ability to bind selectively to specific enzymes and receptors within cells. This binding can modulate their activity, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.
Study 1: Anticancer Efficacy
In a study examining the anticancer effects of various spirocyclic compounds, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, with an IC50 value demonstrating potent activity .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 5-Azaspiro[3.5]nonan-8-one HCl | Spirocyclic | Yes | Yes |
| 5-Azaspiro[4.5]decane-8-one HCl | Spirocyclic | Moderate | No |
| 7-Azaspiro[3.5]nonane-8-one | Spirocyclic | Low | Moderate |
This table illustrates the unique position of this compound among similar compounds, showcasing its superior biological activities.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 5-Azaspiro[3.5]nonan-8-one hydrochloride in laboratory settings?
- Use nitrile or neoprene gloves inspected for integrity before use, and follow proper glove removal techniques to avoid skin contact .
- Wear flame-retardant antistatic clothing and chemical-resistant suits to mitigate exposure risks .
- Ensure respiratory protection (e.g., fume hoods) and prevent environmental leakage by containing spills with inert absorbents .
Q. Which analytical methods are recommended for purity assessment of this compound?
- Employ reverse-phase HPLC with UV detection, referencing USP guidelines for resolution criteria (e.g., peak resolution ≥1.5 between target compound and related impurities) .
- Use high-resolution mass spectrometry (HRMS) or NMR (¹H/¹³C) to confirm structural integrity and detect trace impurities .
Q. How can structural characterization of this compound be optimized?
- Combine X-ray crystallography for spirocyclic conformation analysis with 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities .
- Validate spirocyclic geometry using computational modeling (DFT) to compare theoretical and experimental spectral data .
Q. What synthetic strategies are effective for scaling up this compound?
- Optimize cyclization reactions under anhydrous conditions (e.g., using MgSO₄ as a drying agent) to minimize byproducts .
- Purify intermediates via recrystallization from ethanol/water mixtures to enhance yield and purity .
Advanced Research Questions
Q. How can researchers evaluate the pharmacological activity of this compound?
- Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays with IC₅₀ determination .
- Assess cellular permeability via Caco-2 monolayer models, correlating results with logP values calculated from HPLC retention times .
Q. How should contradictory data in stability studies of this compound be addressed?
- Conduct accelerated stability testing (40°C/75% RH) to identify degradation pathways. Cross-validate results using LC-MS to detect hydrolytic or oxidative byproducts .
- Apply factorial design to isolate variables (e.g., pH, light exposure) contributing to instability .
Q. What experimental design principles apply to studying this compound’s mechanism of action?
- Align hypotheses with theoretical frameworks (e.g., ligand-receptor binding models) to guide assay selection .
- Use a mixed-methods approach: combine in vitro dose-response assays with molecular docking simulations to validate mechanistic insights .
Q. How can researchers assess the ecological impact of this compound?
- Perform OECD 301 biodegradation tests to evaluate persistence in aquatic systems .
- Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential in absence of empirical data .
Q. What methodologies resolve spectral interference in analyzing this compound mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
